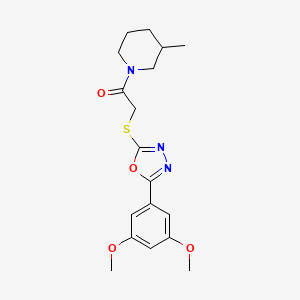
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O3S with a molecular weight of 366.45 g/mol. The structure features an oxadiazole ring that is known for conferring diverse biological activities due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL for derivatives containing similar structures, suggesting strong potential as an antimycobacterial agent .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects. For instance, it was found to inhibit cell proliferation and induce apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231 when used in combination with conventional chemotherapeutics like doxorubicin . The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and survival.
Anti-inflammatory Effects
The anti-inflammatory activity of the compound has also been documented. It has been shown to reduce the production of pro-inflammatory cytokines in various models, potentially through the inhibition of NF-kB signaling pathways. This suggests a promising role in treating inflammatory diseases .
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
- Receptor Modulation : Interaction with various cellular receptors can lead to altered signaling pathways that affect cell survival and inflammation.
- Reactive Oxygen Species (ROS) Management : Some derivatives have been shown to modulate oxidative stress responses within cells, contributing to their anticancer and antimicrobial effects .
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating the effectiveness of oxadiazole derivatives against breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM when combined with doxorubicin .
- Antimicrobial Efficacy : A series of experiments measured the MIC against Mycobacterium tuberculosis, indicating that modifications to the oxadiazole structure can enhance antimicrobial potency .
- Inflammation Models : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-5-4-6-21(10-12)16(22)11-26-18-20-19-17(25-18)13-7-14(23-2)9-15(8-13)24-3/h7-9,12H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJIDUNIHJWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













